Zelkovamycin

Übersicht

Beschreibung

Zelkovamycin ist ein makrozyklisches Peptidantibiotikum, das von bestimmten Arten der Gattungen Streptomyces und Actinomadura produziert wird . Es ist bekannt für seine starke antibakterielle Wirkung gegen verschiedene Krankheitserreger, einschließlich Methicillin-resistentem Staphylococcus aureus und Staphylococcus epidermidis . This compound zeichnet sich durch seine einzigartige zyklische Struktur aus, die seltene Aminosäurereste umfasst .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound wird typischerweise aus der Fermentationsbrühe von Streptomyces sp. K96-0670 isoliert. Der Produktionsprozess beinhaltet eine Extraktion mit Lösungsmitteln, gefolgt von der Reinigung mit ODS-Säulenchromatographie und präparativer Hochleistungsflüssigkeitschromatographie (HPLC) . Die Fermentationsbedingungen umfassen die Verwendung spezifischer Medien und kontrollierter Umweltparameter, um die Ausbeute an this compound zu optimieren .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt durch großtechnische Fermentation unter Verwendung optimierter Stämme von Streptomyces oder Actinomadura . Die Fermentationsbrühe wird einer Reihe von Extraktions- und Reinigungsschritten unterzogen, um das Antibiotikum in reiner Form zu isolieren . Moderne Techniken wie HPLC und Massenspektrometrie werden eingesetzt, um die Reinheit und Qualität des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zelkovamycin is typically isolated from the fermentation broth of Streptomyces sp. K96-0670 . The production process involves solvent extraction, followed by purification using ODS column chromatography and preparative high-performance liquid chromatography (HPLC) . The fermentation conditions include the use of specific media and controlled environmental parameters to optimize the yield of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using optimized strains of Streptomyces or Actinomadura . The fermentation broth is subjected to a series of extraction and purification steps to isolate the antibiotic in its pure form . Advanced techniques such as HPLC and mass spectrometry are employed to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Zelkovamycin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren, um ihre biologische Aktivität zu verbessern oder ihre Struktur-Wirkungs-Beziehung zu untersuchen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den chemischen Reaktionen von this compound verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Reaktionen werden in der Regel unter kontrollierten Bedingungen, wie z. B. spezifischen Temperaturen und pH-Werten, durchgeführt, um die gewünschten Modifikationen zu erreichen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den chemischen Reaktionen von this compound gebildet werden, sind verschiedene Derivate mit modifizierten funktionellen Gruppen . Diese Derivate werden häufig auf ihre verbesserte antibakterielle oder antivirale Aktivität untersucht .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Zelkovamycin has been identified as a potent antibiotic, particularly effective against various strains of bacteria, including Staphylococcus aureus and Staphylococcus epidermidis . Research indicates that this compound exhibits high specificity towards these pathogens, making it a promising candidate for treating multi-drug resistant infections.

Key Findings:

- The compound demonstrated significant antibacterial activity against methicillin-resistant strains, which are notoriously difficult to treat .

- In vitro studies showed that this compound could inhibit the growth of Staphylococcus aureus with an effective concentration (EC50) significantly lower than that of standard antibiotics .

Antiviral Properties

This compound has also shown potential as an antiviral agent. Notably, it has been tested against the hepatitis C virus and the H1N1 influenza virus, revealing promising results.

Case Study:

- In a study assessing its antiviral efficacy, this compound exhibited an EC50 value of 0.3 μM against H1N1, outperforming ribavirin, a commonly used antiviral drug .

Anticancer Applications

The anticancer properties of this compound are particularly noteworthy. It has been identified as an inhibitor of oxidative phosphorylation (OXPHOS), which is crucial for cancer cell metabolism.

Mechanism of Action:

- This compound induces a metabolic switch in cancer cells, leading to increased lactate production and reduced mitochondrial function . This effect was observed in various cancer cell lines, including HeLa and SH-SY5Y cells, where treatment resulted in a significant decrease in cell viability .

Research Insights:

- A proteomic analysis following treatment revealed alterations in the abundance of mitochondrial proteins, suggesting that this compound directly impacts mitochondrial function and energy metabolism in cancer cells .

Synthesis and Structural Insights

The synthesis of this compound analogues has been a focus of recent research, aiming to enhance its bioactivity and explore structure-activity relationships.

Synthesis Techniques:

- The total synthesis involves solid-phase peptide synthesis (SPPS), followed by cyclization under high dilution conditions to form the cyclic structure . Various analogues have been synthesized to evaluate their anticancer activities against liver cancer cell lines (Huh-7), yielding insights into their structure-activity relationships.

Data Summary

Wirkmechanismus

Zelkovamycin exerts its effects by inhibiting the oxidative phosphorylation (OXPHOS) system in bacterial cells . This inhibition disrupts the production of adenosine triphosphate (ATP), leading to cell death . The molecular targets of this compound include various components of the bacterial respiratory chain . Additionally, this compound has been shown to interfere with protein synthesis in bacterial cells .

Vergleich Mit ähnlichen Verbindungen

Zelkovamycin ist strukturell ähnlich der Argyrin-Familie von Naturprodukten, die ebenfalls zyklische Peptide mit starker antibakterieller und anticancerogener Aktivität sind . this compound ist einzigartig in seiner spezifischen Aminosäurezusammensetzung und seinen OXPHOS-hemmenden Eigenschaften . Ähnliche Verbindungen sind:

Argyrin A: Bekannt für seine anticancerogene Aktivität und die Hemmung des Proteasoms.

Argyrin B: Zeigt eine starke antibakterielle Aktivität und weist strukturelle Ähnlichkeiten mit this compound auf.

Argyrin C: Ein weiteres Mitglied der Argyrin-Familie mit einzigartigen biologischen Aktivitäten.

This compound zeichnet sich durch seine einzigartigen Aminosäurereste und seinen spezifischen Wirkmechanismus aus, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht .

Biologische Aktivität

Zelkovamycin, a cyclic peptide antibiotic, has garnered significant attention in the field of microbiology and medicinal chemistry due to its unique structure and potent biological activities. This article delves into its biological activity, focusing on its antibacterial properties, anticancer effects, mechanism of action, and recent advancements in its synthesis.

Chemical Structure and Synthesis

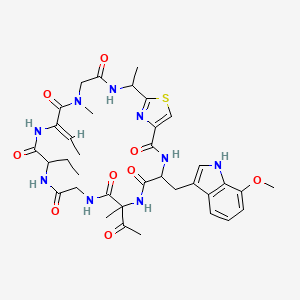

This compound is characterized by its cyclic octapeptide structure, which includes a variety of amino acid residues such as glycyl, 2-aminobutanoyl, and N-methyl glycyl. The compound has been synthesized through various methods, with the first total synthesis reported in 2020. This synthesis confirmed the stereochemistry of key residues and provided insights into its bioactivity .

Antibacterial Activity

This compound exhibits notable antibacterial activity, particularly against Staphylococcus aureus and Staphylococcus epidermidis . Research indicates that it has a high specificity for these pathogens, making it a potential candidate for treating infections caused by methicillin-resistant strains (MRSA) . The minimum inhibitory concentrations (MICs) for various strains have been documented, showcasing its effectiveness:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Staphylococcus epidermidis | 1.0 |

| Methicillin-resistant S. aureus | 0.25 |

Anticancer Activity

Recent studies have explored the anticancer potential of this compound and its analogues. While initial investigations showed limited cytotoxicity against Huh-7 liver cancer cells (IC50 > 50 μM), further modifications to the compound's structure have yielded more potent derivatives . Notably, some analogues demonstrated significant activity against various cancer cell lines, suggesting that structural alterations can enhance biological efficacy:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | Huh-7 | >50 |

| Analogue 1 | HeLa | 15.3 |

| Analogue 2 | SH-SY5Y | 19.5 |

This compound functions primarily as an inhibitor of oxidative phosphorylation (OXPHOS), leading to metabolic shifts in treated cells. Studies have shown that treatment with this compound results in increased lactate production and decreased mitochondrial oxygen consumption rates in cancer cells, indicating a switch from aerobic respiration to glycolysis . This metabolic reprogramming is particularly pronounced in cells that rely heavily on mitochondrial function for energy.

Key Findings on Mechanism:

- Extracellular Acidification : Treatment with this compound caused significant acidification of the culture medium due to increased lactate secretion.

- Proteomic Analysis : A comprehensive proteomic study revealed downregulation of mitochondrial proteins post-treatment, implicating impaired ATP biosynthesis pathways .

- Cell Viability : The viability of OXPHOS-dependent cells was significantly reduced upon treatment with this compound, particularly under glucose-deprived conditions where glycolytic pathways are restricted .

Case Studies

- In Vitro Studies : In a study involving HeLa cells, treatment with this compound resulted in a concentration-dependent decrease in cell viability, underscoring its potential as an anticancer agent.

- Combination Therapies : Investigations into combination therapies involving this compound and other chemotherapeutics showed enhanced efficacy against resistant cancer cell lines.

Eigenschaften

IUPAC Name |

(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45N9O9S/c1-8-22-30(49)41-23(9-2)34(52)45(6)16-28(48)39-18(3)33-43-25(17-55-33)31(50)42-24(13-20-14-37-29-21(20)11-10-12-26(29)54-7)32(51)44-36(5,19(4)46)35(53)38-15-27(47)40-22/h9-12,14,17-18,22,24,37H,8,13,15-16H2,1-7H3,(H,38,53)(H,39,48)(H,40,47)(H,41,49)(H,42,50)(H,44,51)/b23-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMRECQGDKKGCJ-AQHIEDMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(=CC)C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CNC4=C3C=CC=C4OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C(=O)N/C(=C\C)/C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CNC4=C3C=CC=C4OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45N9O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

779.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Zelkovamycin and what makes its structure unique?

A1: this compound is a cyclic octapeptide belonging to the argyrin natural product family. It was initially discovered from Streptomyces sp. K96-0670. [, ] Further research identified it from other sources like Actinomadura graeca sp. nov. and endophytic Kitasatospora sp. [, ]. Its structure, revised and confirmed through total synthesis, contains unusual non-proteinogenic amino acids like 4-methoxy tryptophan and 2-methyl dehydrothreonine. [] The presence of a 3-methyl-5-hydroxypyrrolidine-2,4-dione ring system linked to the cyclopeptide skeleton is another distinctive feature observed in this compound B. []

Q2: What is this compound's known biological activity?

A2: While structurally similar to the anticancer argyrin family, this compound demonstrates a unique biological activity. Research indicates that this compound acts as an OXPHOS (oxidative phosphorylation) inhibitor. [] This inhibition leads to a decrease in cell viability, particularly in OXPHOS-dependent skin cancer cells. [] The unusual amino acids, 4-methoxy tryptophan and 2-methyl dehydrothreonine, are crucial for this OXPHOS inhibitory activity. []

Q3: How potent is this compound's antibacterial activity?

A3: this compound shows promising antibacterial activity against various bacteria. It demonstrates activity against Xanthomonas oryzae, Acholeplasma laidlawii, Pyricularia oryzae, and Staphylococcus aureus. [] Furthermore, Zelkovamycins F and G, along with analogue this compound H, exhibit potent activity against methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis. []

Q4: What is known about the structure-activity relationship of this compound?

A4: Studies on this compound analogues reveal key structural features for its bioactivity. For instance, the presence of 2-methyl-3-oxobutyrine and sarcosine residues is crucial for the antibacterial activity observed in Zelkovamycins F, G, and H. [] Further research is necessary to fully elucidate the impact of specific structural modifications on potency and selectivity against various targets.

Q5: Are there any potential antiviral properties associated with this compound?

A5: Yes, preliminary research suggests potential antiviral properties. this compound and this compound E exhibit notable antiviral activity against the hepatitis C virus. [] Additionally, this compound E demonstrates potent inhibitory activity against the H1N1 influenza A virus. [] This finding opens avenues for further investigation into this compound's antiviral potential.

Q6: What are the implications of this compound's unique bioactivity?

A6: this compound's unique OXPHOS inhibitory activity distinguishes it from other members of the argyrin family and suggests its potential as a starting point for developing novel OXPHOS inhibitors. [] This is particularly relevant for diseases where OXPHOS dysfunction plays a key role. Moreover, its identification can guide future isolation and research efforts focused on argyrin natural products and their biosynthesis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.